N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a piperidine ring fused with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The piperidine ring can be synthesized through a series of cyclization reactions, followed by the introduction of the benzodioxole moiety via electrophilic aromatic substitution. The final step involves the formation of the carboxamide group through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-6-oxopiperidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide
- N-(1-methyl-6-oxopiperidin-3-yl)methanesulfonamide
- 1-(1-Methyl-6-oxopiperidin-3-yl)-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea
Uniqueness
N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a benzodioxole moiety sets it apart from other similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-16-7-10(3-5-13(16)17)15-14(18)9-2-4-11-12(6-9)20-8-19-11/h2,4,6,10H,3,5,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCYQBMLIHYHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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